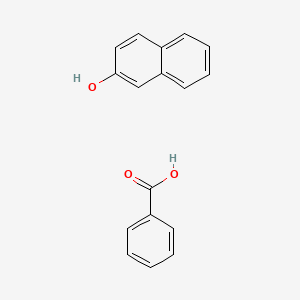

Benzoic acid; 2-naphthalenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

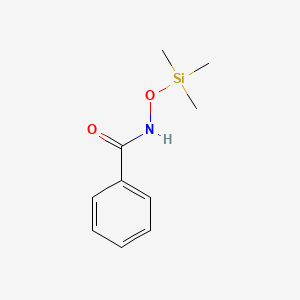

Benzoic acid and 2-naphthalenol are two distinct organic compounds that are often studied together due to their interesting chemical properties and applications. Benzoic acid is a simple aromatic carboxylic acid with the formula C₇H₆O₂, while 2-naphthalenol, also known as 2-hydroxynaphthalene, is a naphthalene derivative with the formula C₁₀H₇OH. Both compounds are known for their roles in various chemical reactions and industrial applications.

Méthodes De Préparation

Benzoic Acid: Benzoic acid can be synthesized through several methods, including the oxidation of toluene using potassium permanganate or chromic acid. Industrially, it is produced by the partial oxidation of toluene with oxygen in the presence of cobalt or manganese naphthenates as catalysts .

2-Naphthalenol: 2-Naphthalenol is traditionally produced by the sulfonation of naphthalene in sulfuric acid, followed by the cleavage of the sulfonic acid group in molten sodium hydroxide. The product is then neutralized with acid to yield 2-naphthalenol .

Analyse Des Réactions Chimiques

Benzoic Acid:

Reduction: It can be reduced to benzyl alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Benzoic acid undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, due to the electron-withdrawing carboxyl group.

2-Naphthalenol:

Oxidation: 2-Naphthalenol can be oxidatively coupled to form BINOL, a C₂-symmetric ligand used in asymmetric catalysis.

Substitution: It undergoes electrophilic substitution reactions, such as nitration and halogenation, similar to phenol.

Applications De Recherche Scientifique

Benzoic Acid:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Acts as a preservative in food and beverages due to its antimicrobial properties.

Medicine: Used in the treatment of fungal infections and as a component in topical medications.

Industry: Employed in the production of plasticizers, perfumes, and dyes.

2-Naphthalenol:

Chemistry: Serves as an intermediate in the production of dyes and other organic compounds.

Biology: Used in the synthesis of pharmaceuticals and agrochemicals.

Industry: Utilized in the manufacture of antioxidants, rubber chemicals, and photographic chemicals.

Mécanisme D'action

Benzoic Acid: Benzoic acid exerts its antimicrobial effects by inhibiting the growth of bacteria and fungi. It is conjugated to glycine in the liver and excreted as hippuric acid. As the sodium salt form, sodium benzoate, it binds to amino acids, leading to their excretion and a decrease in ammonia levels .

2-Naphthalenol: The mechanism of action of 2-naphthalenol involves its ability to undergo electrophilic substitution reactions, making it a valuable intermediate in organic synthesis. It can also form complexes with metals, enhancing its reactivity in various catalytic processes .

Comparaison Avec Des Composés Similaires

Benzoic Acid:

Similar Compounds: Salicylic acid, phthalic acid, and terephthalic acid.

Uniqueness: Benzoic acid is unique due to its simple structure and wide range of applications in food preservation and medicine.

2-Naphthalenol:

Similar Compounds: 1-naphthalenol, phenol, and cresol.

Propriétés

Formule moléculaire |

C17H14O3 |

|---|---|

Poids moléculaire |

266.29 g/mol |

Nom IUPAC |

benzoic acid;naphthalen-2-ol |

InChI |

InChI=1S/C10H8O.C7H6O2/c11-10-6-5-8-3-1-2-4-9(8)7-10;8-7(9)6-4-2-1-3-5-6/h1-7,11H;1-5H,(H,8,9) |

Clé InChI |

LNNGKGSJCMCCBD-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(=O)O.C1=CC=C2C=C(C=CC2=C1)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-amino-2-methoxy-pyrimidin-5-yl)methyl]acetamide](/img/structure/B14007093.png)

![1,5-Anhydro-3-[6-chloro-2-(methylsulfanyl)-9h-purin-9-yl]-2,3-dideoxyhex-1-enitol](/img/structure/B14007096.png)

![5-morpholin-4-yl-2H-triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B14007137.png)

![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007144.png)

![[2,2,2-Trifluoro-1-(4-methylphenyl)ethyl] 4-methylbenzenesulfonate](/img/structure/B14007181.png)

![1,5-Anhydro-3-[6-chloro-2-(methylsulfanyl)-9h-purin-9-yl]-2,3-dideoxyhex-1-enitol](/img/structure/B14007185.png)